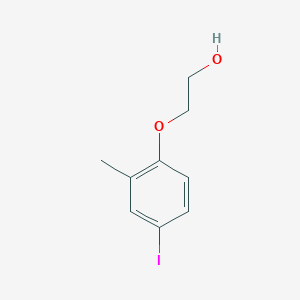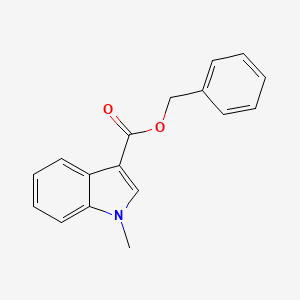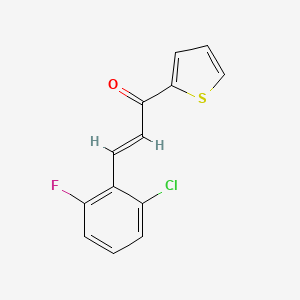
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as 2C-F-Thiophene, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless liquid with a pungent odor and is insoluble in water. It is commonly used in the synthesis of pharmaceuticals and other organic compounds. It has a wide range of applications in scientific research, such as in the study of biochemical processes and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one involves the condensation of 2-chloro-6-fluorobenzaldehyde with thiophene-2-carbaldehyde, followed by the addition of a propenone group to the resulting product.
Starting Materials
2-chloro-6-fluorobenzaldehyde, thiophene-2-carbaldehyde, propenone, sodium hydroxide, ethanol, wate
Reaction
Step 1: Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 equiv) and thiophene-2-carbaldehyde (1.0 equiv) in ethanol and add sodium hydroxide (1.2 equiv)., Step 2: Heat the reaction mixture at reflux for 4 hours., Step 3: Cool the reaction mixture and filter the resulting solid product., Step 4: Dissolve the solid product in ethanol and add propenone (1.2 equiv)., Step 5: Heat the reaction mixture at reflux for 6 hours., Step 6: Cool the reaction mixture and filter the resulting solid product., Step 7: Recrystallize the solid product from ethanol and water to obtain (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one.
作用機序
The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-onene is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also believed to interact with other molecules, such as DNA, in order to modulate the expression of genes.
生化学的および生理学的効果
The biochemical and physiological effects of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-onene are not yet fully understood. However, it is believed to have a wide range of effects on the body, including the inhibition of enzymes involved in the metabolism of drugs and other compounds, the modulation of gene expression, and the inhibition of protein folding.
実験室実験の利点と制限
One of the main advantages of using (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-onene in lab experiments is that it is relatively easy to synthesize. It also has a wide range of applications in scientific research, such as in the study of biochemical processes and physiological effects. However, one of the main limitations is that its mechanism of action is not yet fully understood, so it is difficult to predict the exact effects it may have on the body.
将来の方向性
There are several potential future directions for the use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-onene in scientific research. These include further research into its mechanism of action, its effects on the body, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into its use as an inhibitor of enzymes involved in the metabolism of drugs and other compounds is warranted. Finally, further research into its potential applications in the study of gene expression and protein folding is also necessary.
科学的研究の応用
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-onene has been used in a wide range of scientific research applications. It has been used in the study of biochemical processes, such as enzyme kinetics and protein folding. It has also been used in the study of physiological effects, such as the effects of drugs on the body. In addition, it has been used in the synthesis of pharmaceuticals and other organic compounds.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFOS/c14-10-3-1-4-11(15)9(10)6-7-12(16)13-5-2-8-17-13/h1-8H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQNTUOKMQAPRG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

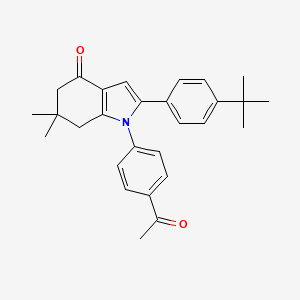
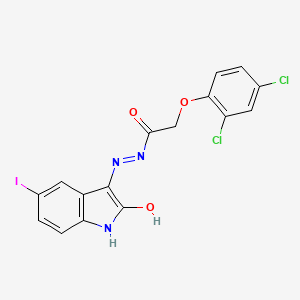
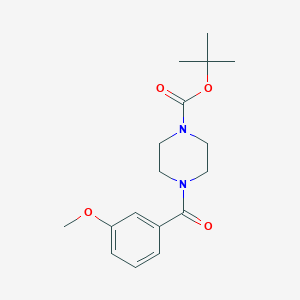
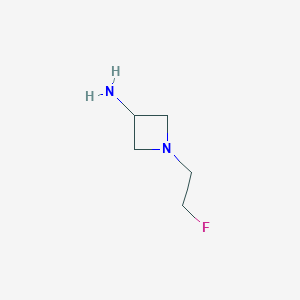

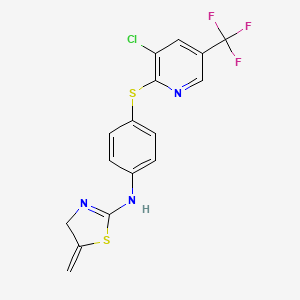
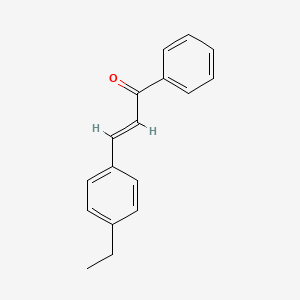
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
